Propargyl-PEG13-bromide is a specialized chemical compound that combines a polyethylene glycol (PEG) moiety with propargyl and bromide functional groups. This compound is recognized for its utility in click chemistry, particularly in facilitating the formation of stable triazole linkages through reactions with azide-bearing compounds. The presence of the hydrophilic PEG spacer enhances the solubility of this compound in aqueous environments, making it particularly valuable in various scientific applications, including bioconjugation and drug delivery systems .
The synthesis of propargyl-PEG13-bromide typically involves the following steps:
The synthesis can be scaled up for industrial applications, where automated systems control reaction conditions to ensure consistency and efficiency.
Propargyl-PEG13-bromide features a linear structure characterized by:
The structural representation can be summarized as follows:
Propargyl-PEG13-bromide primarily engages in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This process involves:
The mechanism of action for propargyl-PEG13-bromide revolves around its ability to form stable triazole linkages with azides through CuAAC. This reaction not only facilitates bioconjugation but also plays a critical role in synthesizing proteolysis-targeting chimeras (PROTACs). By recruiting the ubiquitin-proteasome system, these compounds can selectively degrade target proteins, thereby influencing cellular signaling pathways and protein homeostasis .
The compound's stability and reactivity make it suitable for various chemical transformations, particularly in biological contexts where selective targeting is desired.
Propargyl-PEG13-bromide has several significant scientific applications:
Polyethylene glycol (PEG) derivatives represent a cornerstone of modern bioconjugation chemistry, with heterobifunctional PEG reagents emerging as particularly sophisticated tools for precision molecular assembly. Unlike homobifunctional PEGs bearing identical terminal groups, heterobifunctional PEGs contain two distinct functionalities (e.g., alkyne and bromide) at opposite termini of the PEG chain. This architectural design enables sequential, orthogonal conjugation strategies critical for constructing complex biomolecular architectures. The development of these reagents addresses significant synthetic challenges in selectively modifying both ends of PEG chains while maintaining water solubility, biocompatibility, and controlled reactivity—attributes essential for biomedical applications. Propargyl-PEG13-bromide exemplifies this class of compounds, integrating a terminal alkyne (–C≡CH) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a bromoalkyl group (–Br) for nucleophilic substitution reactions within a single molecular scaffold [4] [9].
Table 1: Evolution of PEG Linker Design Approaches
Generation | Characteristics | Limitations | Representative Compounds |
---|---|---|---|
First-Gen | Partial derivatization of PEG diols | Difficult separation of heterobifunctional products; low yields | HO-PEG-NHS |
Second-Gen | Protected initiators for anionic polymerization | Technical complexity; moisture sensitivity | EE-PEG-OH (acetal-protected) |
Third-Gen | Precisely defined heterobifunctional reagents | Scalability challenges; purification requirements | Propargyl-PEG13-bromide; Azide-PEGn-maleimide |
The development of heterobifunctional PEGs has undergone significant methodological evolution. Early approaches relied on partial derivatization of symmetrical PEG diols, which invariably produced complex mixtures of unreacted diol, monofunctionalized, and bifunctionalized species. Separation of these chemically similar compounds required laborious techniques like gel permeation chromatography (GPC), resulting in low yields and limited scalability [1] [4]. A paradigm shift occurred with the introduction of protected initiators for ethylene oxide polymerization. This approach, exemplified by Li and Chau's work using 2-(1-ethoxyethoxy)ethanol (EEE), enabled precise synthesis of α,ω-heterotelechelic PEGs through anionic ring-opening polymerization [1]. The EEE initiator featured an acid-cleavable acetal protecting group, allowing selective deprotection after polymerization and subsequent functionalization of the chain ends with different moieties. This methodology demonstrated that well-defined heterobifunctional PEGs like HO-PEG-alkyne and HS-PEG-alkyne could be synthesized with controlled molecular weights (3-8 kDa) and low polydispersity indices (PDI 1.04-1.09) as confirmed by MALDI-TOF and NMR analyses [1].
Recent advancements have focused on incorporating click-compatible functionalities directly into polymerization initiators. Modern approaches utilize initiators bearing pre-installed bioorthogonal groups (e.g., alkynes, azides) that survive polymerization conditions. This eliminates post-polymerization modification steps and minimizes side reactions. For example, large-scale syntheses (up to 20 kDa) of heterobifunctional PEGs have been achieved using potassium naphthalenide or potassium hydride bases to initiate polymerization from azide- or alkyne-containing starters [6]. This evolution has enabled precise compounds like Propargyl-PEG13-bromide, which contains thirteen ethylene oxide units (–(CH2CH2O)13–) providing an approximately 5.7 kDa spacer with terminal alkyne and bromoalkyl functionalities [7].
Propargyl-PEG13-bromide serves as a versatile molecular bridge enabling orthogonal, sequential conjugation in complex bioconjugation workflows. The terminal alkyne (–C≡CH) undergoes efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,4-disubstituted triazole linkages under physiologically compatible conditions. Simultaneously, the bromoalkyl terminus (–CH2Br) serves as an excellent electrophile for nucleophilic substitution reactions with thiols (–SH), amines (–NH2), and carboxylates (–COO–). This dual functionality enables controlled, stepwise assembly without cross-reactivity—a critical requirement for constructing multifunctional architectures like antibody-drug conjugates (ADCs) and targeted nanoparticles [3] [9].
The PEG13 spacer provides essential physicochemical properties that enhance the reagent's utility. The thirteen ethylene oxide units confer enhanced hydrophilicity and water solubility, crucial for biological applications. The chain length (~5.7 kDa) provides an optimal spatial separation between conjugated entities, reducing steric interference during binding events. This is particularly important when linking large biomolecules (e.g., antibodies) to smaller payloads (e.g., cytotoxic drugs or imaging agents) [8] [9]. The defined length (n=13) ensures molecular uniformity compared to polydisperse PEGs, enabling reproducible pharmacokinetics and simplified characterization—attributes critical for therapeutic development.
Table 2: Orthogonal Reactivity Profile of Propargyl-PEG13-bromide
Functional Group | Reaction Partner | Reaction Type | Application Example |
---|---|---|---|
Alkyne (–C≡CH) | Organic azides (R–N3) | CuAAC ("click chemistry") | Conjugation with azide-modified antibodies, peptides, or fluorescent probes |
Bromide (–CH2Br) | Thiols (–SH) | Nucleophilic substitution | Site-specific conjugation with cysteine residues in proteins |
Bromide (–CH2Br) | Amines (–NH2) | Nucleophilic substitution | Conjugation with lysine residues or amine-functionalized nanoparticles |
Bromide (–CH2Br) | Phosphines (PPh3) | Appel reaction | Conversion to other functional groups (e.g., azides) |
The molecular structure of Propargyl-PEG13-bromide (C29H55BrO13, MW: 691.64 g/mol) features a propargyl terminus (HC≡C–CH2–O–) connected to a bromoalkyl group (Br–CH2CH2–O–) via thirteen repeating ethylene glycol units. This structure is confirmed by SMILES notation (BrCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C) and analytical characterization [7]. The bromoalkyl terminus provides greater reactivity compared to chlorinated analogs while maintaining stability during storage—a balance crucial for practical utility in multistep syntheses.
Propargyl-PEG13-bromide addresses critical challenges in constructing structurally defined bioconjugates for therapeutic and diagnostic applications. Its precisely defined length enables controlled spatial separation between functional domains, optimizing binding kinetics in receptor-ligand systems. This spatial control is particularly valuable in designing multivalent conjugates where optimal distance between targeting moieties enhances avidity effects without steric interference [8] [9]. Additionally, the reagent's heterobifunctionality facilitates modular assembly of complex architectures through sequential, orthogonal conjugations—each reaction addressing a specific functional handle without cross-reactivity.
In drug delivery systems, Propargyl-PEG13-bromide serves as a key building block for antibody-drug conjugates (ADCs). The bromide terminus can be conjugated to cytotoxic payloads functionalized with nucleophiles (e.g., thiol-containing maytansinoids), while the alkyne end enables "click" attachment to azide-modified antibodies. The PEG spacer enhances the conjugate's solubility and plasma stability while reducing immunogenicity—critical factors for therapeutic efficacy [9]. Similarly, in nanoparticle functionalization, the reagent facilitates the creation of targeted imaging agents. Quantum dots or iron oxide nanoparticles modified with azide groups can be conjugated via the alkyne terminus, while the bromide end can be used to attach targeting ligands (e.g., peptides, folate) through nucleophilic substitution [3] [9].
Emerging applications leverage Propargyl-PEG13-bromide in cleavable linker systems for diagnostic applications. By incorporating the reagent into designer PEG linkers containing enzymatically cleavable sequences, researchers create conjugates that release reporter molecules upon exposure to specific proteases. This strategy facilitates sensitive detection of enzyme activity in complex biological samples [8]. Furthermore, the defined structure of Propargyl-PEG13-bromide enables detailed structure-activity relationship (SAR) studies that are challenging with polydisperse PEGs. The precisely controlled spacer length allows systematic investigation of how distance affects biological activity in conjugates—information crucial for rational drug design [8] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1